Fmoc-L-glutamine 4-nitrophenyl ester

Descripción general

Descripción

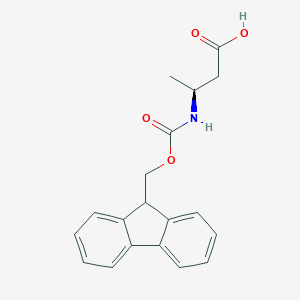

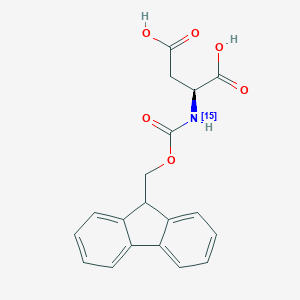

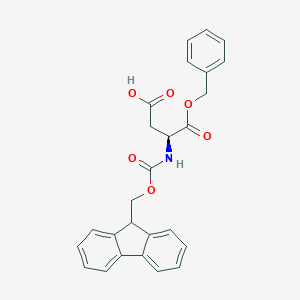

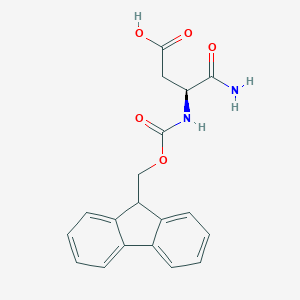

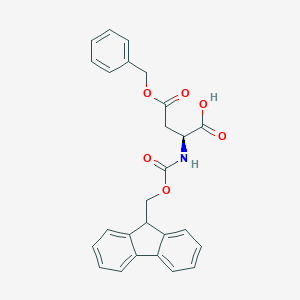

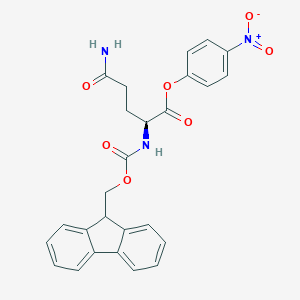

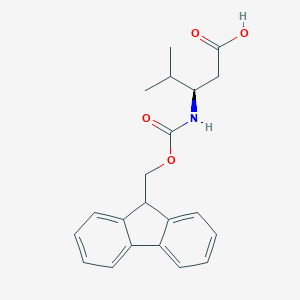

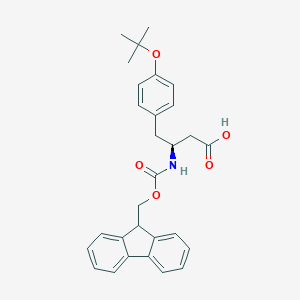

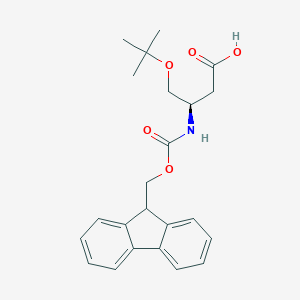

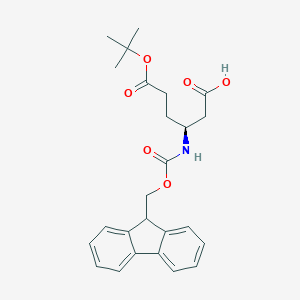

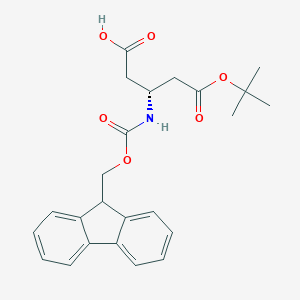

“Fmoc-L-glutamine 4-nitrophenyl ester” is also known as “Fmoc-L-Gln-ONp”. Its IUPAC name is "(4-nitrophenyl) (2S)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate" . It is a product for proteomics research applications .

Synthesis Analysis

The synthesis of “Fmoc-L-glutamine 4-nitrophenyl ester” involves the use of 4-nitrophenyl (PNP) activated esters to rapidly prepare 18 F-labelled acylation synthons in one step . This process is typically a complex and multistep procedure .Molecular Structure Analysis

The molecular formula of “Fmoc-L-glutamine 4-nitrophenyl ester” is C26H23N3O7 . Its molecular weight is 489.48 .Chemical Reactions Analysis

“Fmoc-L-glutamine 4-nitrophenyl ester” is used in the acylation of biomolecules through the use of an 18 F-labelled activated ester, which is a standard method for indirect radiolabelling .Physical And Chemical Properties Analysis

“Fmoc-L-glutamine 4-nitrophenyl ester” has a molecular weight of 489.48 and a molecular formula of C26H23N3O7 .Aplicaciones Científicas De Investigación

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-glutamine 4-nitrophenyl ester is significantly used in the solid-phase synthesis of peptides. Albericio et al. (2009) have demonstrated a method for preparing peptides with C-terminal asparagine or glutamine, involving the quantitative attachment of N alpha-Fmoc-C alpha-tert.-butyl aspartate or glutamate to a support, and elongating the chain using standard Fmoc chemistry. This method effectively releases the desired peptides in high yields without side reactions at the C-terminus (Albericio, Abel, & Bárány, 2009).

Peptide Modification and Structure Formation

The compound is instrumental in modifying peptides and exploring their structure formation. Mandal et al. (2007) reported incorporating glutamine analogues into a Stat3 inhibitory peptide, revealing a relatively tight binding pocket for the side chain of glutamine in the structure (Mandal et al., 2007). Gour et al. (2021) studied the self-assembled structures formed by modified amino acids, including Fmoc-L-glutamine, demonstrating their potential applications in material chemistry, bioscience, and biomedical fields (Gour et al., 2021).

Synthesis of Photocaged Peptides

Fmoc-L-glutamine 4-nitrophenyl ester is also utilized in the synthesis of photocaged peptides. Tang et al. (2015) developed a method compatible with Fmoc solid-phase peptide synthesis for synthesizing photocaged peptides carrying the photosensitive 4-methoxy-7-nitroindoline group on the side chain of aspartic acid and glutamic acid. This advancement aids in the photocaging of peptides and proteins at side chain carboxylic groups, opening new avenues in photo-responsive biomolecular studies (Tang, Cheng, & Ji‐Shen Zheng, 2015).

Development of Gelators and Nanoarchitectures

Furthermore, Fmoc-L-glutamine 4-nitrophenyl ester is integral in the development of gelators and nanoarchitectures. Geng et al. (2017) demonstrated the use of lysine-glutamic acid dipeptide derivatives in forming organogels, highlighting the role of Fmoc-protected groups in the self-assembly into supramolecular fibrous three-dimensional networks. These findings suggest applications in creating novel materials with structured molecular arrangements (Geng et al., 2017).

Mecanismo De Acción

Target of Action

Fmoc-L-glutamine 4-nitrophenyl ester is primarily used in proteomics research applications . The compound’s primary targets are the proteins that it helps synthesize. It plays a crucial role in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method .

Mode of Action

The compound, Fmoc-L-glutamine 4-nitrophenyl ester, acts as a temporary protecting group for the amine at the N-terminus in SPPS . The remarkable lability of the Fmoc group to bases, particularly to secondary amines, results from activation of the ring proton b to the urethane oxygen by participation in a potential cyclo-pentadienide system .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis. It is used in the synthesis of peptide fragments, such as a 37-peptide fragment derived from the carboxyl terminal of the beta-subunit of baboon chorionic gonadotropin . The use of Fmoc-L-glutamine 4-nitrophenyl ester with its sidechain protected by the Fmoc group is crucial in this process .

Result of Action

The result of the action of Fmoc-L-glutamine 4-nitrophenyl ester is the successful synthesis of peptides. It allows for the creation of specific peptide sequences, which can then be used in various research applications, including the study of protein structure and function .

Action Environment

The action of Fmoc-L-glutamine 4-nitrophenyl ester can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the efficiency of peptide synthesis . Furthermore, the compound should be stored at 4° C to maintain its stability .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(4-nitrophenyl) (2S)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O7/c27-24(30)14-13-23(25(31)36-17-11-9-16(10-12-17)29(33)34)28-26(32)35-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13-15H2,(H2,27,30)(H,28,32)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCANCMZDAZCCW-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)N)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50548947 | |

| Record name | 4-Nitrophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-glutaminate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-glutamine 4-nitrophenyl ester | |

CAS RN |

71989-21-4 | |

| Record name | 4-Nitrophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-glutaminate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[tri(phenyl)methylamino]pentanoic acid](/img/structure/B557523.png)